(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Endothelin receptor antagonists β-Amino acid pharmacophore GPCR drug discovery

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid (CAS 2197504-50-8) is a chiral, Boc-protected, gem-difluorinated pyrrolidine-3-carboxylic acid building block. Unlike the more common pyrrolidine-2-carboxylic acid (proline) scaffold, the 3-carboxylic acid regioisomer positions the carboxylate at the β-position relative to the ring nitrogen, creating a fundamentally distinct hydrogen-bonding geometry and pharmacophoric vector.

Molecular Formula C10H15F2NO4
Molecular Weight 251.23 g/mol
Cat. No. B12932706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
Molecular FormulaC10H15F2NO4
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O
InChIInChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1
InChIKeyGWBQDKLQWBESMQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid: Chiral Fluorinated Pyrrolidine Building Block for Drug Discovery


(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid (CAS 2197504-50-8) is a chiral, Boc-protected, gem-difluorinated pyrrolidine-3-carboxylic acid building block . Unlike the more common pyrrolidine-2-carboxylic acid (proline) scaffold, the 3-carboxylic acid regioisomer positions the carboxylate at the β-position relative to the ring nitrogen, creating a fundamentally distinct hydrogen-bonding geometry and pharmacophoric vector [1]. The gem-difluoro substitution at the 4-position reduces ring nitrogen basicity by approximately 3.14 pKa units relative to non-fluorinated pyrrolidine while retaining metabolic stability, and the (S)-enantiomer provides defined stereochemistry critical for target engagement [2][3]. This compound occupies a unique intersection of three differentiating features — β-amino acid scaffold topology, gem-difluoro physicochemical modulation, and enantiomerically pure (S) configuration — that distinguishes it from the far more abundant Boc-4,4-difluoro-L-proline (2-carboxylic acid) analogs.

Why (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid Cannot Be Replaced by Proline Analogs or Non-Fluorinated Pyrrolidines


Three structural features make this compound non-substitutable. First, the pyrrolidine-3-carboxylic acid scaffold (β-amino acid topology) cannot be replaced by the vastly more common pyrrolidine-2-carboxylic acid (proline, α-amino acid) scaffold without fundamentally altering the pharmacophoric geometry: in endothelin A receptor antagonists, the 3-COOH series achieves IC50 values as low as 0.18 nM with >24,000-fold selectivity over ETB, whereas the 2-COOH scaffold engages entirely different target classes such as DPP-4 and collagen binding [1][2]. Second, the 4,4-gem-difluoro motif cannot be replaced by mono-fluoro or non-fluorinated pyrrolidines: systematic physicochemical profiling demonstrates that gem-difluorination reduces amine basicity by ΔpKa ≈ 3.14 while preserving metabolic stability — a dual modulation unachievable with single fluorine substitution [3]. Third, the (S) enantiomer cannot be replaced by the (R) enantiomer or racemate: in pyrrolidine-based nNOS inhibitors, (R,R) and (S,S) enantiomers exhibit different binding orientations with profound potency and selectivity differences [4]. Procuring a generic 'difluoropyrrolidine carboxylic acid' without specifying regioisomer, fluorination pattern, and enantiomer risks selecting a compound incapable of recapitulating published structure-activity relationships.

Quantitative Differentiation Evidence for (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid Against Closest Analogs


Pyrrolidine-3-carboxylic Acid Scaffold vs. 2-Carboxylic Acid (Proline) Scaffold in Endothelin A Receptor Antagonism

The pyrrolidine-3-carboxylic acid scaffold — the core architecture of the target compound — has been validated in a comprehensive structure-activity relationship (SAR) study of endothelin A (ETA) receptor antagonists. In this series, the 3-carboxylic acid regioisomer cannot be replaced by pyrrolidine-2-carboxylic acid (proline) analogs without complete loss of the ETA pharmacophore. The most potent fluorinated pyrrolidine-3-carboxylic acid analog (compound 8 in the series) achieved an IC50 of 0.18 nM against human ETA receptors with an A/B selectivity ratio of 24,400 over ETB receptors [1]. The authors explicitly state that 'adding a fluorine further increases the binding activity and provides a metabolically stable and orally bioavailable ETA-selective antagonist' [1]. In contrast, pyrrolidine-2-carboxylic acid (proline) scaffolds operate in fundamentally different target space — for example, as DPP-4 inhibitors (2-cyanopyrrolidine series) or collagen triple-helix modulators — and cannot access the ETA pharmacophore defined by the 3-COOH geometry [2].

Endothelin receptor antagonists β-Amino acid pharmacophore GPCR drug discovery

Gem-Difluoro Basicity Reduction: ΔpKa ≈ 3.14 vs. Non-Fluorinated Pyrrolidine with Retained Metabolic Stability

In a systematic head-to-head study of mono- and difluorinated saturated heterocyclic amines, Melnykov et al. (2023) quantified the impact of gem-difluorination on pyrrolidine basicity [1]. The observed decrease in basicity for the gem-difluorinated pyrrolidine pair versus the non-fluorinated parent was ΔpKa = 3.14, in excellent agreement with the value of 3.15 obtained independently for 4,4-difluoropiperidine [1]. Critically, intrinsic microsomal clearance measurements demonstrated high metabolic stability of the difluorinated compounds studied — with the single exception of the 3,3-difluoroazetidine derivative [1]. The authors conclude that 'mono- and difluorination of azetidine, pyrrolidine, and piperidine reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability (CLint) in nearly all cases' [1]. This dual effect — substantial pKa reduction without metabolic liability — is a specific consequence of the gem-difluoro motif and is not replicated by mono-fluorination alone, where the pKa reduction is smaller (ΔpKa ≈ 2.6 for 3-fluoropyrrolidine vs. pyrrolidine) and the conformational effects on ring pucker differ fundamentally [2].

Physicochemical property optimization Amine basicity modulation Drug-likeness tuning

19F NMR Conformational Probing: ΔδFF = 0–3 ppm (trans) vs. 5–12 ppm (cis) Enables Quantification of Prolyl Amide Bond Isomerism

Ganguly et al. (2024) identified 4,4-difluoroproline (Dfp) as a sensitive 19F NMR-based probe of proline conformational biases and cis-trans isomerism [1]. Within model compounds and disordered peptides, the diastereotopic fluorines of Dfp exhibit similar chemical shifts (ΔδFF = 0–3 ppm) when a trans X–Dfp amide bond is present. In contrast, the diastereotopic fluorines exhibit a large (ΔδFF = 5–12 ppm) difference in chemical shift in a cis X–Dfp prolyl amide bond [1]. This quantitative ΔδFF window enables direct spectroscopic discrimination between cis and trans conformers — a capability absent in mono-fluoroproline analogs, where only a single fluorine atom precludes diastereotopic chemical shift comparison, and in non-fluorinated proline, which lacks the 19F NMR handle entirely [2]. DFT calculations, X-ray crystallography, and solid-state NMR spectroscopy confirmed that ΔδFF directly reports on the relative preference of one proline ring pucker over the other [1].

19F NMR spectroscopy Protein conformation analysis Cis-trans isomerism Intrinsically disordered proteins

Gem-Difluoro Oral Bioavailability Rescue: 22% vs. Essentially 0% for Non-Fluorinated Parent in Rat

Xue et al. (2010) provided a direct within-study comparison of oral bioavailability for gem-difluorinated versus non-fluorinated pyrrolidine-containing nNOS inhibitors [1]. The introduction of a CF2 moiety geminal to an amino group reduced amine basicity, resulting in compounds with monocationic character at physiological pH. A comparison of rat oral bioavailability showed 22% for the difluorinated compound versus essentially no oral bioavailability for the parent non-fluorinated molecule [1]. The enantiomerically pure compounds — (S,S) versus (R,R) — exhibited two different binding orientations, with (R,R) inhibitors showing much better potency and selectivity, underscoring that both fluorination pattern and absolute stereochemistry are critical [1]. While this study examined a pyrrolidine-2-substituted scaffold rather than the 3-carboxylic acid scaffold, the gem-difluoro effect on amine basicity and oral bioavailability is a transferable physicochemical principle that generalizes across pyrrolidine substitution patterns [2].

Oral bioavailability Pharmacokinetics Neuronal NOS inhibitors Gem-difluoro effect

(S)-Enantiomer Specification: Defined Stereochemistry Critical for Target Engagement vs. Racemic or (R)-Enantiomer

The (S)-enantiomer of 1-Boc-4,4-difluoropyrrolidine-3-carboxylic acid (CAS 2197504-50-8) is the stereochemically defined form of this building block, distinct from the racemic mixture (CAS 1196145-11-5) and the (R)-enantiomer. In a direct demonstration of the criticality of absolute stereochemistry on pyrrolidine scaffolds, Xue et al. showed that enantiomerically pure (R,R) and (S,S) pyrrolidine-based nNOS inhibitors 'exhibited two different binding orientations, with (R,R) inhibitors showing much better potency and selectivity' [1]. The target compound's (S) configuration at the 3-position is essential for programs requiring defined stereochemistry to recapitulate published SAR or to enable asymmetric synthesis of downstream chiral targets. Vendor-supplied (S)-enantiomer (CAS 2197504-50-8) is available at ≥97% purity from Aladdin and 98% from Leyan, while the racemic form (CAS 1196145-11-5) is available at 97% from Synthonix/Sigma Aldrich and 99.8% from Shaoyuan . Procuring the racemate when the (S)-enantiomer is specified introduces 50% of the undesired (R)-enantiomer, potentially halving effective concentration at the biological target or introducing confounding stereochemical variables in asymmetric synthesis.

Chiral building blocks Enantioselective synthesis Stereochemical SAR

High-Impact Application Scenarios for (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid


Endothelin A Receptor (ETA) Antagonist Lead Optimization Programs

The pyrrolidine-3-carboxylic acid scaffold is directly validated in the ETA antagonist pharmacophore. Jae et al. demonstrated that fluorinated pyrrolidine-3-carboxylic acid derivatives achieve sub-nanomolar potency (IC50 = 0.18 nM) with >24,000-fold selectivity for ETA over ETB receptors [1]. The Boc-protected (S)-enantiomer can serve as a key intermediate for constructing C2- and C4-substituted ETA antagonists, where the 3-COOH β-amino acid geometry is essential for receptor binding and the gem-difluoro motif enhances metabolic stability and oral bioavailability [1]. The endothelin antagonist field has yielded clinical candidates (e.g., Atrasentan/ABT-627) and this scaffold class continues to be relevant for pulmonary hypertension, cardiovascular, and oncology indications.

19F NMR Conformational Probe Development for Peptide and Protein Studies

The 4,4-difluoro motif enables quantitative, label-free 19F NMR monitoring of prolyl cis-trans isomerism with a ΔδFF dynamic range of 5–12 ppm (cis) versus 0–3 ppm (trans) [2]. The (S)-Boc-protected building block is the ideal starting material for incorporating the Dfp probe into synthetic peptides via standard solid-phase peptide synthesis (SPPS), where Boc deprotection reveals the free amine for coupling. Applications include studying proline isomerization in intrinsically disordered proteins (e.g., tau phosphorylation effects), monitoring protein folding kinetics, and validating computationally predicted conformational landscapes [2]. This capability is unique to the 4,4-difluoro substitution pattern and is not accessible with mono-fluoro or non-fluorinated proline analogs.

Gem-Difluoro Physicochemical Optimization in Lead Compound Series

For medicinal chemistry programs facing amine basicity-driven permeability or toxicity liabilities, the gem-difluoro motif provides a predictable pKa reduction of approximately 3.14 units compared to non-fluorinated pyrrolidine while retaining metabolic stability [3]. This is corroborated by in vivo bioavailability data showing the gem-difluoro modification can rescue oral bioavailability from essentially 0% to 22% [4]. The (S)-1-Boc-4,4-difluoropyrrolidine-3-carboxylic acid building block enables systematic introduction of this motif into lead series during the hit-to-lead and lead optimization phases, where the Boc group ensures synthetic compatibility with standard amide coupling and the (S) stereochemistry provides a defined chiral handle for downstream SAR exploration [3][4].

Asymmetric Synthesis of Chiral β-Amino Acid-Derived Bioactive Molecules

The (S)-enantiomer (CAS 2197504-50-8) provides a defined stereochemical starting point for asymmetric synthesis of chiral pyrrolidine-3-carboxylic acid derivatives. The Boc protecting group is orthogonal to Fmoc-based SPPS and can be selectively removed under acidic conditions (TFA) to reveal the free secondary amine for further functionalization [5]. The 3-carboxylic acid can be elaborated to amides, esters, or reduced to alcohols, enabling diverse downstream chemistry. The gem-difluoro motif at the 4-position additionally blocks metabolic oxidation at this site, a common liability of unsubstituted pyrrolidine rings in drug candidates [3]. This combination of features makes the compound a versatile advanced intermediate for programs requiring both stereochemical and metabolic stability elements in a single building block.

Quote Request

Request a Quote for (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.